molecular formula C21H19F2N3OS B2971990 N-(4-methoxybenzyl)-3-quinolin-3-ylbenzamide CAS No. 1251635-12-7

N-(4-methoxybenzyl)-3-quinolin-3-ylbenzamide

Cat. No. B2971990
CAS RN: 1251635-12-7
M. Wt: 399.46
InChI Key: CWNXRAMZAAPBNB-UHFFFAOYSA-N
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Description

“N-(4-methoxybenzyl)-3-quinolin-3-ylbenzamide” is likely to be an organic compound, given its structure. It appears to contain a quinoline group, which is a type of heterocyclic aromatic organic compound. It also contains a methoxybenzyl group and an amide group .


Synthesis Analysis

While specific synthesis methods for “N-(4-methoxybenzyl)-3-quinolin-3-ylbenzamide” are not available, similar compounds are often synthesized through condensation reactions . For instance, the reaction of amines with aldehydes or ketones can produce imines, which can then be reduced to amines .


Molecular Structure Analysis

The molecular structure of “N-(4-methoxybenzyl)-3-quinolin-3-ylbenzamide” would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving “N-(4-methoxybenzyl)-3-quinolin-3-ylbenzamide” would depend on its specific structure and the conditions under which it is reacted. Similar compounds have been shown to undergo reactions such as reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methoxybenzyl)-3-quinolin-3-ylbenzamide” would likely be determined by techniques such as infrared (IR) spectroscopy, NMR spectroscopy, and MS .

Safety And Hazards

The safety and hazards associated with “N-(4-methoxybenzyl)-3-quinolin-3-ylbenzamide” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “N-(4-methoxybenzyl)-3-quinolin-3-ylbenzamide” would depend on its properties and potential applications. For instance, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

[4-(3,4-difluoroanilino)-6-methylquinolin-2-yl]-thiomorpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3OS/c1-13-2-5-18-15(10-13)19(24-14-3-4-16(22)17(23)11-14)12-20(25-18)21(27)26-6-8-28-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNXRAMZAAPBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)F)F)C(=O)N4CCSCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-3-quinolin-3-ylbenzamide

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